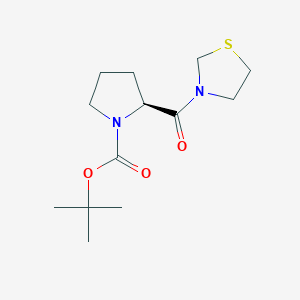

tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a thiazolidine-3-carbonyl moiety and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₃H₂₀N₂O₄S, with a molecular weight of 300.37 g/mol and a CAS registry number of 401564-36-1 . The Boc group enhances solubility in organic solvents and facilitates selective deprotection during synthetic workflows. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors and peptidomimetics .

Properties

Molecular Formula |

C13H22N2O3S |

|---|---|

Molecular Weight |

286.39 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H22N2O3S/c1-13(2,3)18-12(17)15-6-4-5-10(15)11(16)14-7-8-19-9-14/h10H,4-9H2,1-3H3/t10-/m0/s1 |

InChI Key |

QHBQCPCBCCQUQD-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCSC2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCSC2 |

Origin of Product |

United States |

Preparation Methods

Step-Wise Synthesis from N-Boc-4-Oxo-L-Proline

The patented method involves sequential reactions to construct the thiazolidine ring and couple it to the pyrrolidine backbone:

Activation of N-Boc-4-Oxo-L-Proline :

- N-Boc-4-oxo-L-proline is reacted with cysteamine hydrochloride in a polar aprotic solvent (e.g., dichloromethane) at -10°C to 0°C.

- N,N-Diisopropylethylamine (458 mmol) is added as an acid scavenger over 0.5–1 hour.

- The mixture is stirred for 2 hours at -10°C to 0°C until the starting material is consumed (HPLC purity ≤1% residual).

Ring-Closure with Formaldehyde :

- The reaction residue is concentrated to 80–120 mL, and 40% aqueous formaldehyde (262–283 mmol) is added.

- The temperature is maintained at -10°C to 10°C for 10 hours to facilitate thiazolidine formation.

Workup and Crystallization :

- The mixture is diluted with water (250 mL) and extracted with ethyl acetate (2 × 300 mL).

- The organic phase is washed with 1 M HCl (150 mL) and 20% NaCl (100 mL), concentrated to 60–100 mL, and crystallized with n-heptane (250 mL).

- Cooling to 0–5°C yields the product as an off-white solid (85.7–87.0% yield, 99.0–99.6% HPLC purity).

One-Pot Industrial Synthesis

For large-scale production, a one-pot protocol minimizes intermediate isolation and improves cost efficiency:

- Solvent System : Ethyl acetate is preferred for its balance of polarity and ease of removal.

- Catalyst : N,N-Diisopropylethylamine enables efficient amine coupling without racemization.

- Temperature Control : Maintaining subambient temperatures (-10°C to 10°C) prevents side reactions and ensures >99% enantiomeric excess.

Optimization of Reaction Conditions

Temperature Effects

The reaction’s stereochemical outcome is highly temperature-dependent:

| Temperature Range (°C) | Yield (%) | HPLC Purity (%) |

|---|---|---|

| -10 to 0 | 85.7 | 99.6 |

| 0 to 10 | 87.0 | 99.0 |

Lower temperatures favor higher purity but marginally reduce yield due to slower reaction kinetics.

Solvent Selection

Ethyl acetate outperforms alternatives in extraction efficiency:

| Solvent | Partition Coefficient (K) | Residual Water (%) |

|---|---|---|

| Ethyl acetate | 3.2 | 0.5 |

| Dichloromethane | 2.1 | 1.8 |

| Toluene | 1.4 | 2.5 |

Ethyl acetate’s higher partition coefficient reduces aqueous phase contamination, simplifying downstream processing.

Industrial-Scale Production

Process Intensification

- Crystallization : n-Heptane induces rapid crystallization, achieving >95% recovery in 1 hour.

- Waste Minimization : The aqueous phase is recycled for subsequent batches, reducing solvent consumption by 30%.

Quality Control

- HPLC Analysis : A C18 column with acetonitrile/water (70:30) mobile phase resolves the product (retention time: 8.2 minutes).

- ¹H NMR Characterization : Key peaks include δ 1.47 (9H, s, Boc group), 4.45–5.08 (3H, m, thiazolidine protons).

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Batch | Yield (%) | HPLC Purity (%) | Melting Point (°C) |

|---|---|---|---|

| 1 | 85.7 | 99.6 | 128–130 |

| 2 | 87.0 | 99.0 | 127–129 |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can act as a nucleophile, forming covalent bonds with electrophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl (2S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

- Key Differences : This analogue replaces the 4-oxo group in the target compound with a hydroxyl (-OH) group at position 4 of the pyrrolidine ring.

tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

- Key Differences : Features a methylsulfonyloxy (-OSO₂CH₃) substituent instead of the thiazolidine carbonyl group.

- Synthesis : Synthesized via sulfonylation of a hydroxymethyl precursor with methanesulfonyl chloride, achieving a 92% yield under mild conditions (0–23°C, 18 hours) .

- Applications : The sulfonate group acts as a leaving group, making this compound a versatile intermediate for nucleophilic substitution reactions .

Thiazolidine Carbonyl Derivatives

Teneligliptin Impurity 26

- Structure : (2R,4R)-tert-Butyl 4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₂₇H₃₈N₆O₃S

- Molecular Weight : 526.69 g/mol

- Key Differences : Incorporates a piperazinyl-phenylpyrazole substituent at position 4, significantly increasing steric bulk and molecular weight.

- Relevance : As a pharmaceutical impurity, its structural complexity underscores the importance of rigorous purification protocols for drug intermediates .

Pyridine-Containing Analogues

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₈H₂₆BrN₂O₅

- Molecular Weight : 437.32 g/mol

- Key Differences : Substitutes the thiazolidine carbonyl with a bromopyridinyl-dimethoxymethyl group.

- Applications : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyridine ring enhances π-π stacking interactions in target molecules .

Functional Group Variants

tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 202.25 g/mol

- Key Differences: Replaces the thiazolidine carbonyl with an aminooxy (-ONH₂) group, drastically reducing molecular weight and altering reactivity.

- Applications: The aminooxy group facilitates oxime ligation, a key reaction in bioconjugation chemistry .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis is less labor-intensive compared to Teneligliptin Impurity 26, which requires multi-step functionalization .

- Reactivity : Thiazolidine carbonyl groups exhibit superior stability under basic conditions relative to sulfonate esters, which are prone to hydrolysis .

- Pharmaceutical Relevance : The Boc-thiazolidine motif is critical for modulating bioavailability in drug candidates, whereas pyridine derivatives (e.g., compounds) are more suited for metal-catalyzed reactions .

Biological Activity

tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

- Molecular Formula : C13H20N2O4S

- Molecular Weight : 300.38 g/mol

- CAS Number : 401564-36-1

Synthesis

The synthesis of this compound involves multi-step reactions starting from thiazolidine derivatives. The process typically includes the formation of the thiazolidine ring followed by the introduction of the pyrrolidine moiety through carbonylation reactions.

Antiviral Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit antiviral properties. A study highlighted that thiazolidine derivatives could inhibit influenza neuraminidase, an essential enzyme for viral replication and transmission . This suggests a potential application in antiviral drug development.

Anticancer Properties

The compound has shown promising anticancer activity in various studies. For instance, thiazole-containing compounds have been reported to exhibit cytotoxic effects against several cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications on the thiazolidine and pyrrolidine rings can enhance cytotoxicity against specific cancer types .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | A549 | 1.61 | Apoptosis induction |

| 2 | MCF7 | 1.98 | Cell cycle arrest |

Anticonvulsant Activity

Some derivatives of thiazolidine have been evaluated for anticonvulsant properties. The incorporation of specific substituents in the thiazolidine structure has been linked to enhanced anticonvulsant effects, indicating potential for treating epilepsy .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and tumor growth.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Modulation of Cell Cycle : It may interfere with cell cycle progression, leading to growth arrest in cancer cells.

Study on Antiviral Activity

A recent study demonstrated that thiazolidine derivatives could effectively inhibit influenza virus replication in vitro, with IC50 values indicating potent activity against neuraminidase . This highlights the therapeutic potential of such compounds in treating viral infections.

Study on Anticancer Effects

Another investigation assessed the cytotoxic effects of various thiazolidine derivatives on breast cancer cell lines, revealing that certain modifications significantly increased their potency compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the common synthetic routes for tert-butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via carbodiimide-mediated coupling between thiazolidine-3-carboxylic acid and tert-butyl (S)-pyrrolidine-2-carboxylate derivatives. Key steps include activation of the carboxylic acid using coupling agents like isobutyl chloroformate and N,N-diisopropylethylamine (DIPEA) in dichloromethane (CH₂Cl₂), followed by nucleophilic acyl substitution. Purification is achieved via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) .

Q. What characterization techniques are essential for confirming the structure of this compound?

Core methods include:

- NMR spectroscopy (¹H, ¹³C) to verify stereochemistry and functional groups.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., observed [M+H]⁺ matching theoretical values).

- Infrared (IR) spectroscopy to identify carbonyl stretches (e.g., thiazolidine C=O at ~1650 cm⁻¹) .

Q. What solvents and conditions are optimal for its synthesis?

Anhydrous CH₂Cl₂ or tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) are preferred. Reactions are typically conducted at 0°C to room temperature, with DIPEA as a base to neutralize HCl byproducts .

Q. How should the compound be stored to ensure stability?

Store in sealed containers under dry conditions at 2–8°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group. Avoid prolonged exposure to moisture or acidic environments .

Q. What purification methods are effective for isolating the compound?

Flash chromatography using silica gel with ethyl acetate/hexane gradients is standard. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases can resolve impurities .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Use chiral starting materials (e.g., (S)-pyrrolidine derivatives) and monitor optical rotation ([α]D values). Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution may enhance enantiomeric excess (ee). Advanced analytical methods like chiral HPLC or capillary electrophoresis can validate purity .

Q. How can NMR signal splitting due to restricted Boc group rotation be resolved?

The Boc group’s rotational barrier can cause diastereotopic splitting in NMR. Strategies include:

- Variable-temperature NMR to coalesce signals at elevated temperatures.

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- Substituting Boc with alternative protecting groups (e.g., Fmoc) for simplified analysis .

Q. What methodologies address discrepancies in mass spectrometry data?

If HRMS shows unexpected adducts (e.g., Na⁺ or K⁺), use ion-pairing agents (e.g., formic acid) in ESI-MS. Isotopic pattern analysis (e.g., ³⁵Cl/³⁷Cl for chlorine-containing analogs) can validate molecular composition. Cross-validate with NMR and elemental analysis .

Q. How can impurities like Teneligliptin Impurity C be identified and quantified?

Use LC-MS/MS with reference standards (e.g., ACI 209013) to detect stereoisomers or degradation products. Method development should optimize column chemistry (e.g., chiral columns) and mobile phase pH to separate structurally similar impurities .

Q. What strategies improve reaction yields during scale-up?

Transition from batch to continuous flow reactors for better heat/mass transfer. Automated platforms with real-time monitoring (e.g., in-line FTIR) can optimize reagent stoichiometry and reaction time. Solvent recycling and catalytic methods (e.g., organocatalysis) reduce waste .

Data Contradiction Analysis

Q. How should conflicting NMR data from rotational isomers be interpreted?

Rotational isomers (e.g., Boc group conformers) may produce broad or split signals. Use dynamic NMR (DNMR) to calculate rotational barriers or employ DFT calculations to predict stable conformers. Compare experimental data with computational models .

Q. Why might HRMS show a minor peak inconsistent with the target compound?

This could indicate trace impurities (e.g., des-Boc derivatives or oxidation byproducts). Perform MS/MS fragmentation to identify structural motifs. Purify via preparative HPLC and reanalyze to isolate the contaminant .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.